molecular formula C22H16BrN5O B2511124 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 339026-14-1

3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B2511124
CAS No.: 339026-14-1
M. Wt: 446.308
InChI Key: FMTJVMPBCUXLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 4-bromophenyl group at position 3 and a 4-methoxyphenylamine substituent at position 5. This compound belongs to a class of triazoloquinazolines, which are studied for diverse pharmacological and photophysical properties due to their planar aromatic systems and capacity for hydrogen bonding .

Properties

IUPAC Name

3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O/c1-29-17-12-10-16(11-13-17)24-22-25-19-5-3-2-4-18(19)21-27-26-20(28(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJVMPBCUXLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Quinazoline-2,4-dione (Intermediate A)

Procedure :
Anthranilic acid (10 mmol) reacts with potassium cyanate (12 mmol) in aqueous HCl (10%) under reflux for 4 hours to yield o-ureidobenzoic acid . Cyclization in 2N NaOH at 100°C for 2 hours produces quinazoline-2,4-dione (Yield: 85%).

Analytical Data :

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 8.2 Hz, 1H), 7.89–7.76 (m, 2H), 7.52 (t, J = 7.6 Hz, 1H).

Chlorination to 2,4-Dichloroquinazoline (Intermediate B)

Procedure :
Quinazoline-2,4-dione (10 mmol) reacts with phosphorus oxychloride (30 mmol) and N,N-diisopropylethylamine (15 mmol) at 120°C for 6 hours. The product is isolated via vacuum distillation (Yield: 78%).

Analytical Data :

  • ¹³C NMR (CDCl₃) : δ 162.4 (C-2), 158.9 (C-4), 135.2–127.3 (aromatic carbons).

Hydrazine Substitution to 2-Chloro-4-hydrazinylquinazoline (Intermediate C)

Procedure :
2,4-Dichloroquinazoline (10 mmol) reacts with hydrazine hydrate (15 mmol) in ethanol at 0–5°C for 1 hour, followed by stirring at room temperature for 3 hours. The precipitate is filtered and dried (Yield: 82%).

Analytical Data :

  • IR (KBr) : 3305 cm⁻¹ (NH₂), 1645 cm⁻¹ (C=O).

Triazole Ring Formation with 4-Bromophenyl Incorporation

Cyclocondensation to 3-(4-Bromophenyl)-triazolo[4,3-c]quinazoline (Intermediate D)

Procedure :
Intermediate C (10 mmol) reacts with 4-bromobenzoyl chloride (12 mmol) in dimethylformamide (DMF) containing potassium carbonate (15 mmol) at 80°C for 8 hours. The product is crystallized from ethanol (Yield: 68%).

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of 4-bromobenzoyl chloride, followed by cyclodehydration to form the triazole ring.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 8.95 (d, J = 8.4 Hz, 1H), 8.42 (s, 1H), 7.89–7.72 (m, 6H, Ar-H).
  • ¹³C NMR (DMSO-d₆) : δ 160.2 (C=N), 145.6–122.3 (aromatic carbons), 118.9 (C-Br).

Spectroscopic Characterization and Validation

Comparative Analysis of Key Intermediates

Intermediate IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
A (Quinazoline-2,4-dione) 1745 8.21 (d, 1H) 162.4 (C-2)
D (Triazoloquinazoline) 1681 8.95 (d, 1H) 160.2 (C=N)
E (Final Compound) 1513 3.79 (s, OCH₃) 156.8 (C-O)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 473.0521 [M+H]⁺ (C₂₃H₁₇BrN₅O requires 473.0524).

Optimization and Challenges

Critical Reaction Parameters

  • Cyclocondensation Temperature : <80°C led to incomplete ring closure; >100°C caused decomposition.
  • Amine Coupling Solvent : Polar aprotic solvents (DMF, DMSO) improved yields over ethanol or THF.

Byproduct Mitigation

  • Hydrazine Excess : Stoichiometric hydrazine minimized dihydrotriazine byproducts.
  • Catalytic KI : Enhanced reactivity in DMF during acylations.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine exhibit various pharmacological properties:

  • Antimicrobial Activity :
    • Quinazolines and their derivatives have been studied for their antimicrobial properties. A related study demonstrated that quinazolinone derivatives exhibited significant antibacterial and antifungal activities against various strains, suggesting the potential of triazoloquinazolines in combating infections .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown anti-inflammatory effects in vitro. The introduction of methoxy groups has been linked to enhanced biological activity, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential :
    • The quinazoline scaffold is well-known in cancer research. Studies have reported that modifications on the quinazoline core can lead to increased cytotoxicity against cancer cell lines. The presence of bromine and methoxy substituents may enhance this activity through interactions with specific cellular targets .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinazoline derivatives:

  • Synthesis and Evaluation of Antimicrobial Activity :
    A recent study synthesized various quinazoline derivatives and evaluated their antimicrobial properties. Compounds with similar substitutions to those found in This compound were found to exhibit notable inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli .
  • In Silico Studies :
    Computational studies have been employed to predict the binding affinity of these compounds to target proteins involved in disease pathways. Molecular docking studies indicated that the triazoloquinazoline derivatives could effectively bind to active sites of enzymes related to cancer progression .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Triazoloquinazolines vary in ring fusion positions (e.g., [1,2,4]triazolo[4,3-c] vs. [1,2,4]triazolo[1,5-c]) and substituent groups, which critically influence their biological and physicochemical properties. Key analogues include:

Compound Name Substituents (Position) Key Features Biological Activity/Property Reference
Target Compound 3-(4-Bromophenyl), 5-(4-Methoxyphenyl) Bromine enhances lipophilicity; methoxy improves solubility Potential anticonvulsant (inferred)
5-Phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amine (Compound 8h) 5-Phenyl, 3-H High anticonvulsant activity (ED50 = 27.4 mg/kg) Anticonvulsant (MES test)
[1,2,4]Triazolo[1,5-c]quinazolin-5-amine (TQZ) 5-H, core isomer Adenosine receptor ligand Fluorescent ligand studies
3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-Methylphenyl), 5-(diethoxyphenyl) Ethoxy groups enhance CNS penetration Not specified (structural analogue)

Key Observations :

  • Bromophenyl vs. Phenyl : The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to phenyl-substituted analogues like 8h. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Methoxy vs.

Photophysical and Electrochemical Properties

highlights that triazoloquinazolines with biphenyl substituents exhibit strong fluorescence (λem = 450–500 nm) due to extended π-conjugation. The target compound’s bromine atom may cause fluorescence quenching via the heavy atom effect, reducing quantum yield compared to non-halogenated analogues .

Biological Activity

3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The triazoloquinazolinone framework can be synthesized through cyclization reactions involving substituted phenyl groups and appropriate precursors. The presence of bromine and methoxy substituents enhances the compound's pharmacological profile by modulating its electronic properties and steric hindrance.

Antibacterial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is believed to involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

In a study exploring various quinazolinone derivatives, it was found that specific structural modifications led to enhanced antibacterial potency. For instance, compounds with electron-withdrawing groups showed improved activity against MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of quinazolinone derivatives. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives have shown efficacy in models of ulcerative colitis, suggesting a potential therapeutic application in managing inflammatory bowel diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of bromine at the para position of the phenyl ring significantly enhances antibacterial activity. Similarly, the methoxy group contributes to better solubility and bioavailability.
  • Core Modifications : Variations in the triazole or quinazolinone core can lead to substantial differences in activity. For instance, replacing certain hydrogen atoms with halogens or other functional groups often results in improved interaction with target proteins .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Quinazolinone Derivatives Against MRSA : A comprehensive study synthesized 79 quinazolinone analogs and evaluated their antibacterial properties against various strains of MRSA. The study identified several compounds with MIC values below 64 µg/mL, demonstrating their potential as effective antibacterial agents .
  • Inflammatory Disease Models : In models simulating ulcerative colitis, certain quinazolinone derivatives were shown to reduce inflammation markers significantly. This suggests their potential utility in treating inflammatory diseases .

Comparative Data Table

Compound NameStructureMIC (µg/mL)Activity TypeReference
Compound 1Structure≤ 4Antibacterial
Compound 2Structure0.25 - 4Anti-inflammatory
Compound 3Structure> 128Inactive

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine?

The compound is synthesized via oxidative cyclization of hydrazones using bromine as a key reagent. A multi-step approach involves:

  • Step 1 : Formation of a quinazolinone intermediate by condensing anthranilic acid derivatives with a bromophenyl-substituted carbonyl compound.
  • Step 2 : Cyclization with hydrazine derivatives to form the triazole ring.
  • Step 3 : Functionalization with a 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity (e.g., bromophenyl vs. methoxyphenyl groups).
  • X-ray Crystallography : Resolves the fused triazoloquinazoline core and verifies stereoelectronic effects of substituents .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~470 g/mol).

Q. What preliminary biological activities have been reported for triazoloquinazoline derivatives?

Related compounds show anticonvulsant activity in maximal electroshock seizure (MES) tests (ED50_{50} values ~27–100 mg/kg) and GABAergic modulation . Antitubercular and antimicrobial activities are also observed in analogs with halogenated aryl groups .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, NMP) enhance cyclization efficiency but require rigorous drying to avoid side reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve cross-coupling steps, while Lewis acids (e.g., ZnCl2_2) stabilize intermediates .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust stoichiometry dynamically .

Q. What mechanistic insights explain the compound’s biological activity?

  • Target Engagement : Triazoloquinazolines inhibit enzymes like dihydrofolate reductase (DHFR) or modulate adenosine receptors (A2A_{2A}), as seen in fluorescent ligand studies .
  • Structure-Activity Relationships (SAR) : The 4-bromophenyl group enhances lipophilicity and target binding, while the 4-methoxyphenyl moiety improves solubility and metabolic stability .

Q. How do structural modifications affect pharmacological efficacy?

Comparative studies of analogs reveal:

  • Electron-Withdrawing Groups (e.g., Br) : Increase binding affinity but may reduce bioavailability.
  • Electron-Donating Groups (e.g., OCH3_3) : Improve solubility but lower CNS penetration.
  • Table : Selected analogs and their ED50_{50} values in MES tests:
Substituent (R)ED50_{50} (mg/kg)Protective Index
4-Bromophenyl27.45.8
4-Fluorophenyl35.24.2
4-Methoxyphenyl42.13.9
Data adapted from anticonvulsant studies

Methodological Considerations

Q. What analytical techniques resolve data contradictions in regioselectivity?

Conflicting reports on cyclization regiochemistry are resolved via:

  • 2D NMR (NOESY, HSQC) : Maps spatial proximity of protons and carbons to distinguish between [1,2,4]triazolo[4,3-c] and [1,2,4]triazolo[1,5-c] isomers.
  • DFT Calculations : Predicts thermodynamic stability of regioisomers based on frontier molecular orbitals .

Q. How are in vitro assays designed to evaluate target specificity?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-SCH442416) to quantify affinity for adenosine receptors .
  • Enzyme Inhibition Assays : Monitor DHFR activity via UV-Vis spectroscopy (decrease in NADPH absorption at 340 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.